5-phenyl-N-(p-tolyl)-1,3,4-thiadiazol-2-amine
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Overview
Description
5-phenyl-N-(p-tolyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that belongs to the class of 1,3,4-thiadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the thiadiazole ring imparts unique chemical properties to the compound, making it a valuable candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-N-(p-tolyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of isocyanates with acid hydrazides. The process can be carried out using conventional heating methods or microwave-assisted protocols. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is typically carried out at elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography to obtain a high-purity product suitable for further applications .
Chemical Reactions Analysis
Types of Reactions
5-phenyl-N-(p-tolyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic structures.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of certain enzymes and has been studied for its antimicrobial properties.
Medicine: The compound has been investigated for its anticancer and antitubercular activities.
Mechanism of Action
The mechanism of action of 5-phenyl-N-(p-tolyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to the disruption of essential biological processes in target cells, resulting in their death or reduced proliferation .
Comparison with Similar Compounds
Similar Compounds
- 5-phenyl-N-(4-fluorophenyl)-1,3,4-thiadiazole-2-amine
- 5-phenyl-N-(4-nitrophenyl)-1,3,4-thiadiazole-2-amine
- 5-phenyl-N-(4-methoxyphenyl)-1,3,4-thiadiazole-2-amine
Uniqueness
5-phenyl-N-(p-tolyl)-1,3,4-thiadiazol-2-amine is unique due to the presence of the p-tolyl group, which imparts specific electronic and steric properties to the compound. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and other fields .
Properties
CAS No. |
63314-61-4 |
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Molecular Formula |
C15H13N3S |
Molecular Weight |
267.4 g/mol |
IUPAC Name |
N-(4-methylphenyl)-5-phenyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C15H13N3S/c1-11-7-9-13(10-8-11)16-15-18-17-14(19-15)12-5-3-2-4-6-12/h2-10H,1H3,(H,16,18) |
InChI Key |
ZGLMLPMDTBFJBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NN=C(S2)C3=CC=CC=C3 |
Origin of Product |
United States |
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